molecular formula C28H48O5S B3029782 Copeptin (human) CAS No. 78362-34-2

Copeptin (human)

Cat. No.: B3029782
CAS No.: 78362-34-2
M. Wt: 496.7 g/mol
InChI Key: SKJLSSGMCMXZJD-WSNPYAIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Copeptin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Copeptin serves as a model peptide for studying peptide synthesis and hydrolysis reactions.

    Biology: It is used to study the physiological roles of arginine vasopressin and its related pathways.

    Medicine: Copeptin is a valuable biomarker for diagnosing and prognosticating various medical conditions, including acute myocardial infarction, heart failure, and diabetes insipidus. It is also used in trauma research to predict patient outcomes.

    Industry: Copeptin is used in the development of diagnostic assays and kits for clinical applications

Mechanism of Action

  • Rapid rule-out of acute myocardial infarction (AMI) : Elevated copeptin levels aid in early identification of AMI .
  • Mortality prediction in heart failure (HF) : High copeptin levels correlate with poor outcomes in HF patients .
  • Stroke prognosis : Copeptin has implications for stroke risk assessment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copeptin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: In an industrial setting, copeptin can be produced using recombinant DNA technology. This involves inserting the gene encoding copeptin into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Copeptin, being a peptide, primarily undergoes hydrolysis reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments or individual amino acids.

Common Reagents and Conditions:

    Acidic Hydrolysis: Typically involves the use of hydrochloric acid at elevated temperatures.

    Basic Hydrolysis: Involves the use of sodium hydroxide or potassium hydroxide at elevated temperatures.

Major Products Formed: The major products formed from the hydrolysis of copeptin are smaller peptide fragments and free amino acids .

Comparison with Similar Compounds

    Arginine Vasopressin: A hormone involved in water retention and vasoconstriction.

    Neurophysin II: A carrier protein associated with arginine vasopressin.

Comparison: Copeptin is unique in its stability and ease of measurement compared to arginine vasopressin, which has a very short half-life and is difficult to quantify. This makes copeptin a more reliable biomarker for clinical applications. Unlike neurophysin II, copeptin does not have a known biological function but is valuable as a surrogate marker for arginine vasopressin .

Properties

IUPAC Name

methyl (Z)-7-[(1R,2R)-3-(2-hydroxyheptylsulfanyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O5S/c1-4-6-10-14-22(29)18-19-25-24(16-12-8-9-13-17-28(32)33-3)26(31)20-27(25)34-21-23(30)15-11-7-5-2/h8,12,18-19,22-25,27,29-30H,4-7,9-11,13-17,20-21H2,1-3H3/b12-8-,19-18+/t22-,23?,24-,25-,27?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLSSGMCMXZJD-WSNPYAIDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CSC1CC(=O)C(C1C=CC(CCCCC)O)CC=CCCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H](C(=O)CC1SCC(CCCCC)O)C/C=C\CCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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